molecular formula C22H15BrFN7O B2882507 4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1007062-78-3

4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No. B2882507
CAS RN: 1007062-78-3
M. Wt: 492.312
InChI Key: KFEURLAPZOUWCY-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common component in many pharmaceuticals . The molecule also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides can generally be synthesized from the corresponding benzoic acids and amines . Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and a variety of functional groups. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced through a nucleophilic substitution reaction . The amide group could undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzamides are solid at room temperature and have relatively high melting points . The presence of the bromine and fluorine atoms could potentially make the compound more reactive .

Scientific Research Applications

Synthesis and Characterization

A notable study on the synthesis and characterization of novel pyrazolopyrimidines derivatives, including structures similar to the mentioned compound, highlighted their potential as anticancer and anti-5-lipoxygenase agents. The synthesis involved condensation reactions and treatments under specific conditions to yield a series of derivatives, which were then evaluated for their cytotoxic and enzyme inhibition activities. The structure-activity relationship (SAR) of these compounds was discussed to understand their biological activities better (Rahmouni et al., 2016).

Antimicrobial and Antiproliferative Activities

Research has also been conducted on the synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives. These studies involve reacting hydrazonyl bromides with active methylene compounds to afford a range of derivatives, which were then tested for their antimicrobial properties. The antimicrobial activity of these compounds suggests their potential utility in developing new therapeutic agents (Abunada et al., 2008).

Antiviral and Antitumor Potential

Another area of application for compounds like 4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is in antiviral and antitumor research. A study described a new route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant anti-influenza A virus activity. These findings open avenues for the development of new antiviral drugs capable of combating influenza strains, highlighting the compound's potential in addressing viral diseases (Hebishy et al., 2020).

Future Directions

Future research could focus on determining the biological activity of this compound and its potential uses in medicine or other fields. This could involve in vitro and in vivo testing, as well as further studies on its physical and chemical properties .

properties

IUPAC Name

4-bromo-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrFN7O/c1-13-10-19(28-22(32)14-2-4-15(23)5-3-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-8-6-16(24)7-9-17/h2-12H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEURLAPZOUWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

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